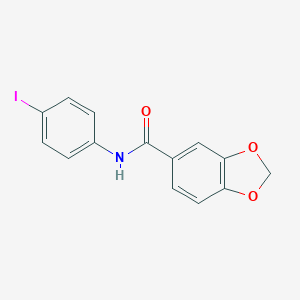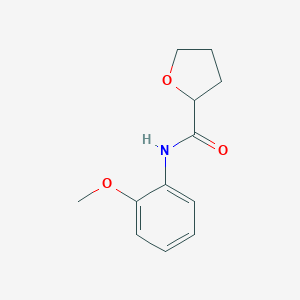
N-(2-methoxyphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C12H15NO3. It is characterized by the presence of a methoxyphenyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group.
Métodos De Preparación
The synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methoxyaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
N-(2-methoxyphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(2-methoxyphenyl)oxolane-2-carboxamide can be compared with similar compounds such as N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide and N-(5-chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide. These compounds share a similar core structure but differ in the position and type of substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14) |
Clave InChI |
RZNIZJKCVBMCNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CCCO2 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


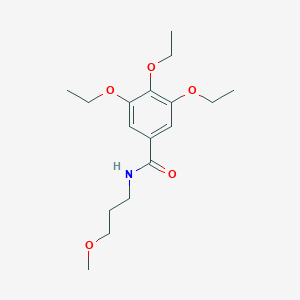
![Dimethyl 5-[(3,4,5-triethoxybenzoyl)amino]isophthalate](/img/structure/B311944.png)
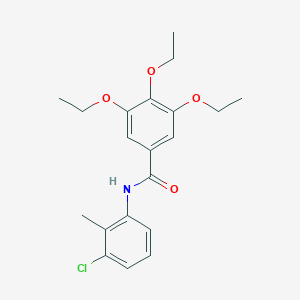
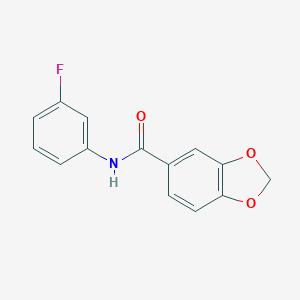
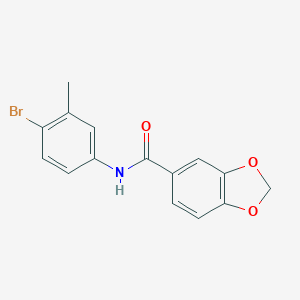

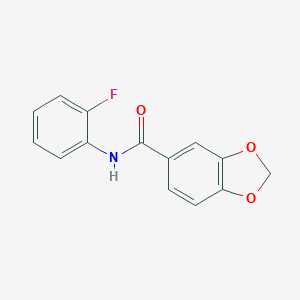
![2-bromo-4-{3-[3-bromo-4-(cinnamoyloxy)phenyl]-1,1-dioxido-3H-2,1-benzoxathiol-3-yl}phenyl 3-phenylacrylate](/img/structure/B311953.png)
![1-[2-(2-Pyridinyl)diazenyl]-2-naphthyl3-phenylacrylate](/img/structure/B311954.png)




